molecular formula C12H12N2O2 B7968791 3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid

3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No. B7968791
M. Wt: 216.24 g/mol
InChI Key: MXJUMEBYZIGHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Medicinally Relevant Compounds : A study by Marandi (2018) demonstrated the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids using a one-pot procedure. This process is significant in medicinal and biological sciences for creating new materials (Marandi, 2018).

  • Anticancer Agent Development : Stepanenko et al. (2011) synthesized organometallic complexes with potential as cyclin-dependent kinase (Cdk) inhibitors, which are crucial in cancer treatment. This research showcases the use of imidazo[1,5-a]pyridine derivatives in developing anticancer agents (Stepanenko et al., 2011).

  • Anti-inflammatory and Analgesic Applications : Research by Abignente et al. (1982) and Di Chiacchio et al. (1998) on compounds similar to 3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid, specifically 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid derivatives, showed anti-inflammatory, analgesic, and antipyretic activities. This highlights the potential use of these compounds in developing new medications (Abignente et al., 1982); (Di Chiacchio et al., 1998).

  • Photodynamic Therapy : Prostota et al. (2013) discussed the synthesis of squaraine dyes derived from imidazo[1,5-a]pyridine, indicating their potential use in photodynamic therapy, a treatment method for cancer (Prostota et al., 2013).

  • Drug Metabolism and Excretion Studies : Stillwell et al. (2002) explored the excretion of N(2)-glucuronide conjugate of a compound similar to 3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid, contributing to understanding drug metabolism and excretion in humans (Stillwell et al., 2002).

properties

IUPAC Name

3-cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)10-9-6-1-2-7-14(9)11(13-10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJUMEBYZIGHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=C3N2C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutylimidazo[1,5-a]pyridine-1-carboxylic acid
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